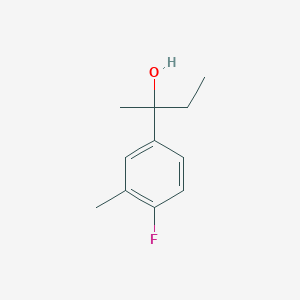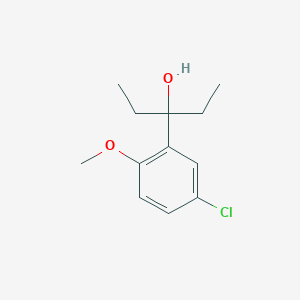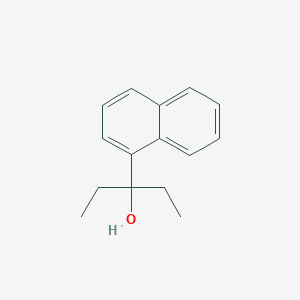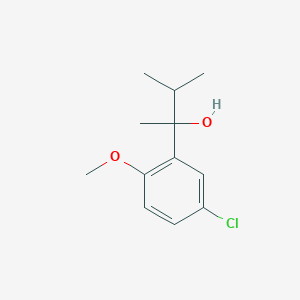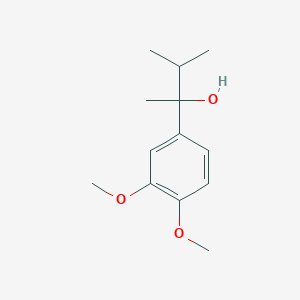
3-(Naphthalen-2-yl)pentan-3-ol
Vue d'ensemble
Description
3-(Naphthalen-2-yl)pentan-3-ol is a useful research compound. Its molecular formula is C15H18O and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Naphthalen-2-yl)pentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-2-yl)pentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties of Eu3+ Complexes : A study utilized a related beta-diketone compound for synthesizing a series of new tris(beta-diketonate)europium(III) complexes. These complexes exhibit interesting photophysical properties, including typical Eu(3+) red emissions, demonstrating potential applications in photoluminescence and materials science (Ambili Raj, Biju, & Reddy, 2008).
Synthesis of Dialkyl-Substituted Naphthalene Derivatives : Another study explored the selective synthesis of 2,6-dialkyl-substituted naphthalene derivatives using bulkier alkylating agents like pentan-3-ol. This research is significant for industrial applications, particularly in the production of specific naphthalene derivatives (Halász, Vass, & Tasi, 2005).
Enantiomeric Resolution of 1,3-Diols : A study demonstrated the enantiomeric resolution of diols from the naphthylidene derivative of 2,4-pentanedione. This is particularly relevant in the field of chiral chemistry and pharmaceutical applications (Alvarez-Ricardo et al., 2022).
Applications in Forensic Science : Research on the compound naphyrone, which is structurally similar to 3-(Naphthalen-2-yl)pentan-3-ol, has applications in forensic science. The study focused on analytical characterization and differentiation of naphyrone isomers (Brandt, Wootton, De Paoli, & Freeman, 2010).
Dimerization of Cyclopropane Derivatives : A study investigated the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3. This research contributes to organic synthesis and the development of new chemical reactions (Novikov & Tomilov, 2013).
Crystal Structures of Related Compounds : Research on the crystal structures of compounds structurally related to 3-(Naphthalen-2-yl)pentan-3-ol offers insights into the design and synthesis of novel organic materials (Shang, Jing, & Zhong, 2001).
Organocatalyst Derivatives : A derivative of 3-(Naphthalen-2-yl)pentan-3-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, was studied as an organocatalyst in asymmetric Michael addition. This is relevant in catalysis and asymmetric synthesis (Yan-fang, 2008).
Fluorescent Dye for Sensing Applications : The development of a fluorescent dye based on a derivative for selective detection of Cys highlights potential applications in biochemical sensing and diagnostics (Zhang et al., 2014).
CO2-Solid-Liquid Equilibrium Studies : Research involving the equilibrium calculations of CO2 with naphthalene derivatives is relevant to the study of supercritical fluids and their industrial applications (Rocha, de Oliveira, & d' Ávila, 1996).
Corrosion Inhibition in Concrete : A study synthesized a Schiff base derivative for use as a corrosion inhibitor in concrete, demonstrating its potential in materials science and construction (Bellal, Benghanem, & Keraghel, 2021).
Propriétés
IUPAC Name |
3-naphthalen-2-ylpentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-15(16,4-2)14-10-9-12-7-5-6-8-13(12)11-14/h5-11,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQSFKTWNPCDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977991 | |
| Record name | 3-(Naphthalen-2-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)pentan-3-ol | |
CAS RN |
6241-72-1 | |
| Record name | NSC91827 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Naphthalen-2-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7878834.png)


